molecular formula C13H16N2O B8527296 4-(3,5-Diethylpyrazol-1-yl)phenol

4-(3,5-Diethylpyrazol-1-yl)phenol

Cat. No. B8527296
M. Wt: 216.28 g/mol
InChI Key: XQBWRPABUUWXLV-UHFFFAOYSA-N
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Patent
US07897634B2

Procedure details

To a solution of 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole (893 mg, 3.88 mmol) in methylene chloride (50 mL) at −78° C. was added boron tribromide (1.10 mL, 11.63 mmol). The reaction was stirred at −78° C. for 1 hour and at room temperature for an additional 1 hour. The reaction was quenched with saturated sodium bicarbonate. After the aqueous layer was extracted with methylene chloride, the combined organic layers were dried (MgSO4) and concentrated to give the desired product. The reaction was assumed to be quantitative. LC-MS (C13H16N2O calculated 216) m/z 217 (M+H).
Name
3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole
Quantity
893 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]([C:10]2[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][CH:11]=2)[N:4]=1)[CH3:2].B(Br)(Br)Br>C(Cl)Cl>[CH2:1]([C:3]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]([C:10]2[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=2)[N:4]=1)[CH3:2]

Inputs

Step One
Name
3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole
Quantity
893 mg
Type
reactant
Smiles
C(C)C1=NN(C(=C1)CC)C1=CC=C(C=C1)OC
Name
Quantity
1.1 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 1 hour and at room temperature for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
After the aqueous layer was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=NN(C(=C1)CC)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.